molecular formula C19H26O3 B1252492 Isotetrahydroauroglaucin CAS No. 74886-32-1

Isotetrahydroauroglaucin

Cat. No.: B1252492
CAS No.: 74886-32-1
M. Wt: 302.4 g/mol
InChI Key: HBLOFOWPCVDNCG-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isotetrahydroauroglaucin is a member of the class of benzaldehydes that is benzaldehyde substituted by hydroxy groups at positions 3 and 6, a prenyl group at position 5 and a a hept-5-en-1-yl at position 2. Isolated from Chaetomium globosum and other fungal species, it exhibits radical scavenging activities. It has a role as a radical scavenger, a fungal metabolite and a Chaetomium metabolite. It is a member of benzaldehydes and a member of hydroquinones.

Scientific Research Applications

Bacteriocins: Potential in Food Preservation and Human Health

Research on bacteriocins, ribosomally synthesized antimicrobial peptides, reveals their traditional use in food preservation and potential in human health. They are considered for applications like novel antibiotics, carrier molecules, and cancer treatment, emphasizing their relevance beyond food industries. This expanding application scope demonstrates the versatility of such compounds (Chikindas et al., 2018).

Environmental Impact of Veterinary Antibiotics

The environmental fate of antibiotics, particularly those used in animal husbandry, raises concerns. These substances, including their metabolites and degradation products, significantly impact terrestrial and aquatic environments. Research underscores the importance of understanding the behavior of antibiotics in the environment and their impact on various ecosystems (Kemper, 2008).

Drug Discovery and Molecular Biology

The integration of molecular biology in drug research, including antibiotics, has significantly contributed to medicine. This approach helps in understanding the genetic basis of diseases and identifying new therapeutic targets. The development and application of antibiotics are directly influenced by advancements in genomic sciences and molecular biology (Drews, 2000).

Antibiotics in Aquatic Environments

The presence of antibiotics in aquatic environments is a growing concern. These compounds, not fully metabolized by the body, end up in surface waters and groundwater, posing risks to non-target species. Understanding the concentrations, ecotoxicity, and environmental risks of these antibiotics is crucial for assessing their impact on aquatic organisms (Kovaláková et al., 2020).

Antibiotic Resistance in Biofilms

The rise in antibiotic resistance is a significant concern, partly due to the sublethal concentrations used in treating chronic infections. Research focuses on the strategies to combat medical device-related infections and the mechanisms behind bacterial resistance in biofilms, which is vital for developing effective antibiotics (Anwar et al., 1992).

Properties

CAS No.

74886-32-1

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

2-[(E)-hept-5-enyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde

InChI

InChI=1S/C19H26O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h4-5,10,12-13,21-22H,6-9,11H2,1-3H3/b5-4+

InChI Key

HBLOFOWPCVDNCG-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/CCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O

SMILES

CC=CCCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O

Canonical SMILES

CC=CCCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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